molecular formula C19H18IN3OS B2742550 3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide CAS No. 477713-54-5

3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide

Cat. No. B2742550
CAS RN: 477713-54-5
M. Wt: 463.34
InChI Key: UOVWDHOZYMZVCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the iodide could suggest an ionic structure, with the iodide acting as a counterion to a positively charged nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation . The presence of the iodide could also make it susceptible to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the iodide could increase its solubility in polar solvents .

Scientific Research Applications

Crystal Engineering and Halogen Bonding

Compounds with structures similar to 3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide have been explored for their crystal engineering capabilities. For instance, research on N-methyl-3,5-dibromopyridinium iodide revealed its effectiveness in forming short C–Br⋯I halogen bonds, highlighting its potential in designing materials with specific crystal structures (Logothetis et al., 2004).

Luminescence and Electroluminescence Applications

Tetradentate bis-cyclometalated platinum complexes have been synthesized and shown to exhibit highly luminescent properties, useful for applications in organic light-emitting diodes (OLEDs). These complexes, including variations with pyridinium and thiazolyl moieties, demonstrate the utility of such compounds in creating devices with high external quantum efficiency (Vezzu et al., 2010).

Ionic Conductivity

Research on ionic liquids containing iodide salts, such as 1-methyl-3-propylimidazolium iodide with added iodine, shows enhanced ionic conductivity due to the formation of polyiodide species. This property is crucial for applications in electrochemical devices and solar cells, indicating the potential for similar compounds in energy conversion technologies (Jerman et al., 2008).

Chemical Reactivity and Transformation

The reactivity of similar compounds under various conditions can lead to the formation of iodinated aromatic products, as seen in studies involving iodide-containing waters treated with potassium permanganate. Such reactions are significant for understanding environmental transformations and potential applications in synthetic chemistry (Li et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were used as a drug, it might interact with biological targets via the aniline group or the pyridinium ring .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. The presence of the iodide could potentially pose a risk if the compound were to decompose, releasing iodine .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

(E)-3-anilino-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS.HI/c1-14-18(17(23)10-11-20-16-8-4-3-5-9-16)24-19(21-14)15-7-6-12-22(2)13-15;/h3-13H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVWDHOZYMZVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CNC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/NC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide

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